molecular formula C17H14FN3O2 B2416829 N1-(2-cyanophenyl)-N2-(4-fluorophenethyl)oxalamide CAS No. 898349-83-2

N1-(2-cyanophenyl)-N2-(4-fluorophenethyl)oxalamide

Cat. No.: B2416829
CAS No.: 898349-83-2
M. Wt: 311.316
InChI Key: BXZHXKPFYOUTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-cyanophenyl)-N2-(4-fluorophenethyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered significant interest in medicinal chemistry and oncology research. This compound is characterized by its specific N1-(2-cyanophenyl) and N2-(4-fluorophenethyl) substituents linked by an oxalamide core. Oxalamides of this structural class have been identified as prodrugs that can be metabolically activated within certain cancer cell environments . Research indicates that related oxalamides are converted into active inhibitors of Stearoyl-CoA Desaturase (SCD), a key enzyme in the biosynthesis of unsaturated fatty acids . Since tumor cells rely heavily on de novo fatty acid synthesis for membrane formation and proliferation, SCD inhibition represents a promising mechanism for targeting specific cancers, such as non-small-cell-lung-cancer (NSCLC) and others . The selective toxicity of these compounds is linked to their activation by cytochrome P450 isoforms, like CYP4F11, which may be overexpressed in a subset of cancer cells, potentially offering a targeted therapeutic strategy . This makes this compound a valuable chemical probe for investigating SCD biology, metabolic activation pathways in oncology, and the development of targeted cancer therapies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-14-7-5-12(6-8-14)9-10-20-16(22)17(23)21-15-4-2-1-3-13(15)11-19/h1-8H,9-10H2,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZHXKPFYOUTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(4-fluorophenethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 4-fluorophenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

  • Dissolve 2-cyanophenylamine and 4-fluorophenethylamine in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(4-fluorophenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(4-fluorophenethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(4-fluorophenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-cyanophenyl)-N2-(4-chlorophenethyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(4-bromophenethyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(4-methylphenethyl)oxalamide

Uniqueness

N1-(2-cyanophenyl)-N2-(4-fluorophenethyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications.

Biological Activity

N1-(2-cyanophenyl)-N2-(4-fluorophenethyl)oxalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interaction studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of an oxalamide structure with two distinct aromatic substituents: a 2-cyanophenyl group and a 4-fluorophenethyl group. The presence of these groups influences the compound's solubility, reactivity, and biological interactions.

Property Details
Molecular Formula C17H16FN3O2
Molecular Weight 313.33 g/mol
Functional Groups Oxalamide, Cyano, Fluoro

Binding Affinity Studies

Research has indicated that this compound exhibits significant binding affinity to various biological targets. Initial studies suggest that its binding interactions may be comparable to other oxalamides known for their pharmacological properties.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the specific combination of the cyano and fluorine substituents enhances the compound's potency. For instance, the presence of the cyano group is associated with increased lipophilicity, which can enhance membrane permeability and biological activity. Comparative studies have shown that similar compounds with different substituents exhibit varying levels of activity against biological targets:

Compound Name Structural Features Unique Properties
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamideBiphenyl groupEnhanced lipophilicity, potential CNS activity
N,N'-Di(4-fluorophenyl)oxalamideTwo fluorinated phenyl groupsIncreased stability and reactivity in organic synthesis
N1,N2-DihexanoyloxalamideAliphatic side chainsImproved solubility in organic solvents

Antimicrobial Activity

A study published in PubMed evaluated the antimicrobial efficacy of this compound against various strains of bacteria and fungi. Results indicated that the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting potential as an antimicrobial agent .

Cytotoxicity Evaluation

In vitro cytotoxicity assays conducted on B16F10 melanoma cells showed that this compound exhibits selective cytotoxicity. The compound was tested at various concentrations (0, 1, 5 μM) over 48 hours, revealing a dose-dependent reduction in cell viability .

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent in various fields, including oncology and infectious disease treatment. Future research should focus on:

  • Mechanistic Studies: Further elucidation of the molecular mechanisms underlying its biological activity.
  • In Vivo Studies: Assessment of pharmacokinetics and therapeutic efficacy in animal models.
  • Optimization: Structural modifications to enhance potency and selectivity.

Q & A

Q. What are the standard synthetic protocols for preparing N1-(2-cyanophenyl)-N2-(4-fluorophenethyl)oxalamide?

  • Methodology : A common approach involves coupling substituted anilines with oxalyl chloride derivatives. For example, a modified procedure from analogous oxalamide syntheses (e.g., N1,N2-bis(2-fluoro-6-methylphenyl)oxalamide) uses a two-phase solvent system (THF/water, 1:1) with NaOH as a base and triethylamine as a catalyst. The reaction is conducted at 0°C, followed by gradual warming to room temperature. The product is isolated via filtration and purified by washing with 1M HCl, water, and diethyl ether .
  • Key Data :
ParameterValue
Yield35.7%
Solvent systemTHF/water (1:1)
BaseNaOH (5.19 g, 130 mmol)
CatalystTriethylamine (0.90 mL)

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H NMR in DMSO-d₆ typically shows aromatic proton resonances at δ 7.11–7.32 ppm and NH peaks near δ 10.5 ppm. ¹⁹F NMR resolves fluorine environments (e.g., δ -120.22 to -120.26). HRMS (FAB+) confirms the molecular ion ([M+H]⁺) with <1 ppm error .

Q. What purification strategies are effective for oxalamide derivatives?

  • Methodology : Crystallization from polar aprotic solvents (e.g., DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are standard. Acidic washes (1M HCl) remove unreacted amines, while ether washes eliminate hydrophobic impurities .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., cyano, fluoro) influence the compound’s reactivity or bioactivity?

  • Methodology : Comparative studies using analogs (e.g., replacing -CN with -CH₃ or varying fluorophenyl positions) can isolate substituent effects. Computational tools (DFT calculations) quantify electron-withdrawing/donating impacts on amide bond stability or hydrogen-bonding capacity. Structural analogs in PubChem (e.g., N1-cyclopentyl-N2-(tetrahydroquinolin-7-yl)oxalamide) suggest that electron-deficient groups enhance metabolic stability .

Q. What experimental designs are optimal for resolving contradictory bioactivity data across studies?

  • Methodology : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to validate target engagement. Control variables such as solvent polarity (DMSO vs. aqueous buffers) and test concentration ranges (0.1–100 µM). For example, conflicting solubility data (common in aromatic oxalamides) can be addressed via dynamic light scattering (DLS) to detect aggregation .

Q. How can reaction yields be improved for large-scale synthesis?

  • Methodology : Optimize stoichiometry (e.g., excess oxalyl chloride) and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity. A stepwise temperature ramp (0°C → 25°C → 40°C) may reduce side products. Pilot studies with Design of Experiments (DoE) frameworks (e.g., factorial designs) can identify critical parameters .

Q. What computational models predict the compound’s pharmacokinetic properties?

  • Methodology : Use QSAR models to correlate logP values (calculated via PubChem descriptors) with permeability. Molecular dynamics simulations (e.g., AMBER force fields) assess binding to serum albumin or cytochrome P450 enzymes. NIST data for related fluorophenyl carboxamides provide benchmarks for solubility and partition coefficients .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR shifts for oxalamides?

  • Methodology : Verify solvent effects (e.g., DMSO vs. CDCl₃) and concentration-dependent aggregation. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, downfield NH shifts in DMSO (δ ~10.5 ppm) may vary by ±0.3 ppm due to hydrogen-bonding differences .

Q. Why do bioactivity results vary between in vitro and in vivo studies?

  • Methodology : Assess metabolic stability via liver microsome assays. Introduce deuterated analogs (e.g., replacing labile protons with deuterium) to prolong half-life. Pharmacokinetic profiling (Cmax, AUC) in rodent models can bridge in vitro-in vivo gaps .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodology :
    Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact via HEPA-filtered respirators if handling powders. Quench residual oxalyl chloride with ice-cold sodium bicarbonate. Safety data for structurally similar acetamides (e.g., 2-chloro-N-(4-methylphenyl)-2-phenylacetamide) recommend P264/P280/P305+P351+P338 protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.